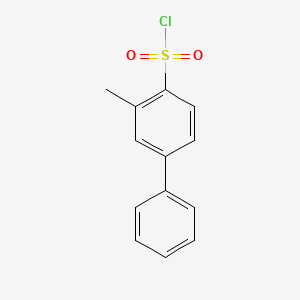
2-Methyl-4-phenylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Methods
Sulfonyl chlorides, including compounds like 2-Methyl-4-phenylbenzene-1-sulfonyl chloride, are crucial in various chemical synthesis processes due to their reactivity and versatility. They are extensively used in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. One innovative synthesis approach involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient and high-yield method that does not require extreme conditions (Lezina, Rubtsova, & Kuchin, 2011).
Polymerization Initiator Efficiency
In polymer science, the efficiency of sulfonyl chloride compounds as initiators has been examined. For instance, p-toluenesulfonyl chloride's (TsCl) low efficiency as an initiator for methyl methacrylate (MMA) polymerization under atom transfer radical polymerization (ATRP) conditions was studied, identifying major by-products and optimizing reaction conditions (Gurr, Mills, Qiao, & Solomon, 2005).
Antibacterial and Surface Activity
The antibacterial and surface activity of sulfonyl chloride derivatives have been explored through the synthesis of 1,2,4-triazole derivatives, demonstrating the potential for medical and industrial applications due to their antimicrobial properties (El-Sayed, 2006).
Advanced Material Development
Sulfonyl chlorides play a significant role in the development of advanced materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties like solubility in common organic solvents, high glass transition temperatures, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).
Environmental Applications
In environmental science, novel sulfonated reverse osmosis membranes have been developed for seawater desalination. A new sulfonated diamine monomer was synthesized and used as the sole aqueous reactant to fabricate a reverse osmosis membrane, showing superior rejection ability to ions compared to commercial membranes. This highlights the role of sulfonyl chloride derivatives in addressing global water scarcity challenges (Yao et al., 2018).
作用機序
Target of Action
The primary target of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a new C-E bond and the restoration of aromaticity .
Result of Action
The result of the action of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is the formation of a new compound where a hydrogen atom on the benzene ring has been replaced by an electrophile . This results in a change in the molecular structure of the benzene ring .
Action Environment
The action of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction needs to be carried out under specific conditions, such as a certain temperature range .
Safety and Hazards
The safety data for 2-Methyl-4-phenylbenzene-1-sulfonyl chloride indicates several precautionary measures. It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be inhaled or come into contact with skin or eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
2-methyl-4-phenylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)17(14,15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXCBWTXPNPAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbenzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


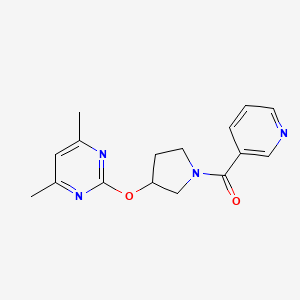
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2538707.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2538708.png)
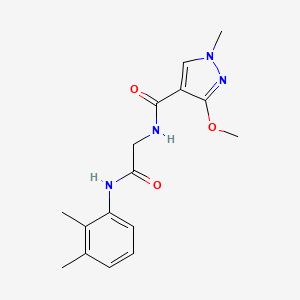
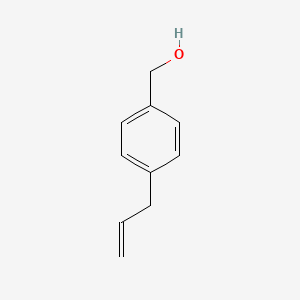
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)
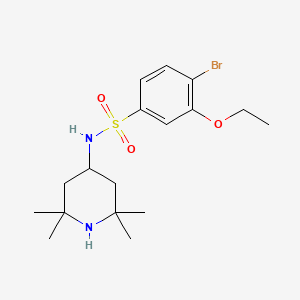
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)
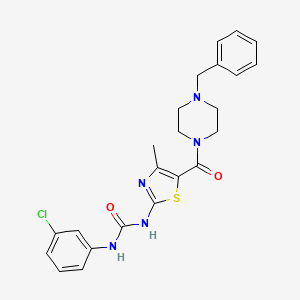
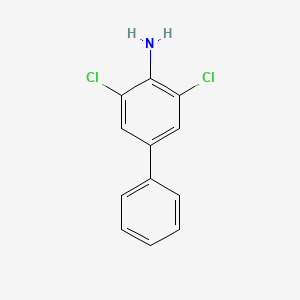
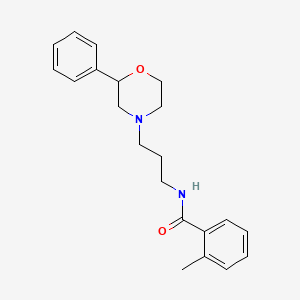

![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)